molecular formula C15H16N2O2 B611328 3-(benzylamino)-N-hydroxy-4-methylbenzamide CAS No. 2196203-96-8

3-(benzylamino)-N-hydroxy-4-methylbenzamide

Cat. No. B611328
CAS RN: 2196203-96-8
M. Wt: 256.305
InChI Key: PZBARTUEWCQNSN-UHFFFAOYSA-N
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Description

TH34 is a potent HDAC6/8/10 inhibitor. TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines. The combination of TH34 with plasma-achievable concentrations of retinoic acid, a drug applied in neuroblastoma therapy, synergistically inhibits colony growth (combination index (CI) < 0.1 for 10 µM of each). In summary, our study supports using selective HDAC inhibitors as targeted antineoplastic agents and underlines the therapeutic potential of selective HDAC6/8/10 inhibition in high-grade neuroblastoma.

Scientific Research Applications

Enantioselective Synthesis

The compound is used in the enantioselective synthesis of β-aminoacids via Michael addition reactions . The process involves the thermodynamic control of products at equilibrium using the lipase CalB as a catalyst . The nature of the solvent medium influences both the chemoselectivity of the aza-Michael addition and the subsequent kinetic resolution of the Michael adduct .

Solvent Engineering

The compound has been used to study the effect of solvent engineering on the resolution of lipase-catalyzed synthesis . This approach has allowed for the proposal of a novel one-pot strategy for the enzymatic synthesis of enantiomerically enriched β-aminoesters and β-aminoacids .

Synthesis of Complex Molecules

The compound is used in the synthesis of β-amino acids and their derivatives, which are present in numerous natural products of complex molecules . These molecules have been shown to have a broad spectrum of biological properties .

Synthesis of β-Peptides

The compound is used in the synthesis of β-peptides, which have structural characteristics capable of resisting hydrolytic degradation for long periods of time .

Starting Reagent in Synthesis

The compound is used as a starting reagent in the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, 3-[benzyl-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propionitrile . It undergoes aza-type Michael reaction with 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester under mild conditions .

Chemical Research

The compound is used in chemical research, particularly in the study of the influence of solvent polarity on enantioselectivity .

Mechanism of Action

Target of Action

TH34, also known as 3-(benzylamino)-N-hydroxy-4-methylbenzamide, is a potent inhibitor of histone deacetylases (HDACs) 6, 8, and 10 . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important because it plays a key role in gene regulation.

Mode of Action

TH34 interacts with its targets (HDACs 6, 8, and 10) by inhibiting their enzymatic activity . This inhibition leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure. This relaxed structure allows for increased gene transcription, leading to changes in cell function and behavior .

Biochemical Pathways

The inhibition of HDACs by TH34 affects several biochemical pathways. It leads to the induction of DNA double-strand breaks, mitotic aberrations, and cell-cycle arrest . Additionally, it has been found to induce caspase-dependent programmed cell death in a concentration-dependent manner in several human neuroblastoma cell lines .

Result of Action

The action of TH34 results in several molecular and cellular effects. It induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines . Additionally, it has been found to effectively promote the in vitro maturation of pancreatic β-cells .

properties

IUPAC Name

3-(benzylamino)-N-hydroxy-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-7-8-13(15(18)17-19)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,16,19H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBARTUEWCQNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NO)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylamino)-N-hydroxy-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of TH34?

A1: TH34 acts as a selective inhibitor of histone deacetylase (HDAC) isoforms, particularly HDAC-8 and HDAC-10. [, ]

Q2: How does TH34's inhibition of HDAC-8/10 influence cellular processes?

A2: Inhibiting HDACs, enzymes that remove acetyl groups from histones, can lead to changes in gene expression. This altered gene expression profile has been implicated in the induction of DNA damage-mediated cell death in human high-grade neuroblastoma cell lines. [] Furthermore, selective inhibition of HDAC-10, a target of TH34, has been shown to suppress the autophagic response in cancer cells, suggesting a potential avenue for enhancing the efficacy of chemotherapy. []

Q3: What is the molecular formula and weight of TH34?

A3: While the provided research papers do not explicitly state the molecular formula and weight of TH34, they describe it as a hydroxamic acid derivative. Based on its chemical name, 3-(benzylamino)-N-hydroxy-4-methylbenzamide, the molecular formula can be deduced as C15H16N2O2, and the molecular weight is calculated to be 256.30 g/mol.

Q4: Is there any spectroscopic data available for TH34?

A4: The research papers provided do not contain detailed spectroscopic data for TH34.

Q5: What is known about the material compatibility and stability of TH34 under various conditions?

A5: The research primarily focuses on the biological activity of TH34 and does not provide data on its material compatibility or stability under various conditions.

Q6: Does TH34 possess any catalytic properties?

A6: The provided research suggests that TH34 functions primarily as an inhibitor rather than a catalyst. Its main mode of action involves binding to and inhibiting the enzymatic activity of HDAC-8 and HDAC-10. [, ]

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